Lipophilicity vs. Shorter N-Alkyl Analogs
The ACD/LogP value for 1-isobutyl-1H-benzimidazole is 2.85, representing a 98% increase relative to the 1-methyl analog and a 45% increase relative to the 1-ethyl analog . This elevation in lipophilicity is a direct consequence of the branched isobutyl substituent, which increases the compound's partition coefficient and influences both its pharmacokinetic profile and its utility as a building block for hydrophobic scaffolds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.85 |
| Comparator Or Baseline | 1-Methyl-1H-benzimidazole: ACD/LogP = 1.44; 1-Ethyl-1H-benzimidazole: ACD/LogP = 1.97 |
| Quantified Difference | ΔLogP = +1.41 vs. methyl; ΔLogP = +0.88 vs. ethyl |
| Conditions | Predicted ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability and altered tissue distribution, making this compound a superior choice for designing lipophilic benzimidazole-based libraries or exploring hydrophobic binding pockets.
